molecular formula C19H23N3O2 B1634796 Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate CAS No. 886360-86-7

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate

Cat. No.: B1634796
CAS No.: 886360-86-7
M. Wt: 325.4 g/mol
InChI Key: FMTNSDJQEQJTID-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate” is a chemical compound with the CAS Number: 886360-86-7. It has a molecular weight of 325.41 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H23N3O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 325.41 . The InChI Code provides a specific textual representation of the compound’s molecular structure .

Scientific Research Applications

1. Synthesis and Ligand Applications

  • A study by Beduerftig et al. (2001) explored a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of (S)-serine. This process, involving oxazolidine derivatives as key intermediates, yielded compounds with potential central nervous system receptor affinity, particularly the σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).

2. Role in Serotonin Receptor Affinity

  • Łażewska et al. (2019) designed a series of triazine derivatives, including 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, to evaluate their affinity for the human serotonin 5-HT6 receptor. The study highlighted the role of linkers between the triazine moiety and aromatic substituents in influencing receptor affinity (Łażewska et al., 2019).

3. Development of PPARgamma Agonists

  • Research by Collins et al. (1998) focused on the structure-activity relationship of phenyl alkyl ether moieties, particularly in the development of potent and selective PPARgamma agonists. This study is significant for understanding the synthesis and applications of compounds related to Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate in the context of PPARgamma activation (Collins et al., 1998).

4. Applications in Antidepressant Development

  • A 2012 study by Dekeyne et al. examined the functional profile of a combined serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist. This study offers insights into the potential antidepressant properties of related compounds (Dekeyne et al., 2012).

5. Anti-Influenza Activity

  • Hebishy et al. (2020) described a new route for synthesizing benzamide-based 5-aminopyrazoles, showing remarkable antiavian influenza virus activity. The study underscores the potential pharmaceutical applications of these compounds in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTNSDJQEQJTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196641
Record name Methyl 5-amino-2-[4-(phenylmethyl)-1-piperazinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-86-7
Record name Methyl 5-amino-2-[4-(phenylmethyl)-1-piperazinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-[4-(phenylmethyl)-1-piperazinyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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